molecular formula C₃₆H₆₇NO₁₇ B149114 Lysogb3 CAS No. 126550-86-5

Lysogb3

Cat. No. B149114
M. Wt: 785.9 g/mol
InChI Key: GRGNVOCPFLXGDQ-TWHXEDJUSA-N
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Description

Synthesis of Lysogangliosides

The synthesis of lysogangliosides, which are gangliosides lacking the fatty acid moiety, has been described in a study that involved the alkaline hydrolysis of gangliosides GM3, GM2, GM1, and GD1a. This process removed the fatty acyl and acetyl groups from the sialic acid residues, with minimal hydrolysis of the acetamido group of N-acetylgalactosamine. A two-phase system allowed for the selective protection of the sphingoid amino group, and lysogangliosides were obtained after re-N-acetylation and removal of the protective group. The overall yield was about 30%, and the structures were confirmed by chemical analysis, negative ion FAB mass spectrometry, and 1H NMR spectroscopy. This method enables the synthesis of labeled gangliosides by re-N-acylation with labeled fatty acids, as demonstrated with GM1 containing a [1-13C]palmitic acid moiety .

Molecular Structure Analysis of Lysyl Hydroxylase 3

A novel isoform of lysyl hydroxylase, lysyl hydroxylase 3 (LH3), has been characterized, revealing a polypeptide of 738 amino acids, including a signal peptide. The amino acid sequence shares high overall identity with earlier characterized isoforms LH1 and LH2, with conserved regions in the carboxyl-terminal and central parts of the molecules. Essential histidine and asparagine residues for enzymatic activity are conserved in LH3. The gene for LH3 (PLOD3) is located on human chromosome 7q36 and rat chromosome 12. LH3 gene expression is highly regulated in adult human tissues, with strong signals in heart, placenta, and pancreas. The synthesized protein in vitro hydroxylates lysyl residues in collagenous sequences in a non-triple helical conformation .

Chemical Reactions Analysis of Aminolevulinate Synthase

The role of lysine 313 in aminolevulinate synthase, an enzyme in the heme biosynthetic pathway, has been studied. Mutagenesis of lysine 313 to alanine, histidine, or glycine resulted in enzymes that could bind the pyridoxal 5'-phosphate cofactor noncovalently and form external aldimines with glycine substrate. However, these mutant enzymes lacked measurable activity, indicating that lysine 313 is not essential for cofactor binding but is crucial for catalysis .

Physical and Chemical Properties Analysis of Lysine in Bovine Mammary Epithelial Cells

Lysine (Lys) has been shown to be a critical dietary nutrient for mammary gland development and milk production. In bovine mammary epithelial cells (BMECs), Lys increased cell viability and protein synthesis while inhibiting protein degradation. Most of the Lys was incorporated into proteins, with a small portion being oxidized or used for the synthesis of other amino acids. Lys significantly upregulated the expression of the amino acid transporter ATB0,+, and activated the mTOR and JAK2-STAT5 pathways, which are involved in protein synthesis .

Lysine's Role in Milk Fat Synthesis

Lysine (Lys) also plays a role in enhancing milk fat synthesis in BMECs, particularly in the presence of fatty acids (FAs). Lys dose-dependently affected cell numbers and milk fat synthesis, with a more pronounced effect when combined with FAs. It was found that Lys enhances FA-induced expression and maturation of sterol regulatory element-binding protein 1c (SREBP-1c) in a fatty-acid-binding protein 5 (FABP5)-dependent manner. The study revealed that Lys stimulates FABP5 expression through the GPRC6A-PI3K signaling pathway, affecting GPRC6A expression and localization at the plasma membrane. This suggests that Lys enhances FA-stimulated milk fat synthesis via the GPRC6A-PI3K-FABP5 signaling in BMECs .

Scientific Research Applications

1. Diagnostic and Prognostic Biomarker for Fabry Disease

Lysogb3, known as globotriaosylsphingosine, serves as a critical biomarker for Fabry Disease (FD). Elevated levels of LysoGb3 in plasma are indicative of FD and can be used for both diagnosis and monitoring the efficacy of enzyme replacement therapy (ERT) in patients. Studies have shown that LysoGb3 levels correlate with disease severity and phenotype, making it a valuable tool in clinical settings for managing FD (Arends et al., 2017); (Nowak et al., 2017).

2. Enhanced Understanding of Fabry Disease Pathophysiology

Research indicates that different forms of LysoGb3, varying in long-chain base (LCB) compositions, exist. This discovery has potential implications for understanding the pathophysiology of FD and may assist in identifying disease subtypes or severity (Ohira et al., 2020).

3. Potential in Therapeutic Monitoring and Treatment Evaluation

LysoGb3 has been identified as a useful biomarker for therapeutic monitoring in FD. Its concentrations can be indicative of therapeutic response, especially in enzyme replacement therapy, providing insights into the effectiveness of the treatment (Nowak et al., 2017).

4. Role in Newborn Screening and Early Diagnosis

Studies have explored the potential of LysoGb3 in newborn screening for FD. Elevated levels of LysoGb3 in newborns can signal the presence of FD, suggesting its utility in early diagnosis and intervention, which is crucial for disease management (Spada et al., 2017).

5. Association with Other Lysosomal Storage Disorders

Recent research has uncovered elevated LysoGb3 levels in neuronopathic forms of Mucopolysaccharidoses, indicating a broader application of LysoGb3 in understanding and diagnosing other lysosomal storage disorders (Baydakova et al., 2020).

Safety And Hazards

LysoGb3 is a significant risk factor associated with adverse clinical events such as kidney replacement, atrial fibrillation, or cerebrovascular events .

Future Directions

Regular observation of plasma lysoGb3 and antibodies is useful for monitoring Fabry patients during enzyme replacement therapy . Long term follow-up of individuals detected by newborn screening will improve our knowledge about the natural history of the disease, the phenotype prediction and the patients’ management .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNVOCPFLXGDQ-TWHXEDJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysogb3

CAS RN

126550-86-5
Record name Globotriaosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
887
Citations
A Nowak, TP Mechtler, T Hornemann… - Molecular genetics and …, 2018 - Elsevier
… LysoGb3 supports identifying patients at risk who require intensive monitoring and treatment. LysoGb3 … phenotypes: the male with the highest LysoGb3 level within the Later-Onset …
Number of citations: 92 www.sciencedirect.com
A Nowak, TP Mechtler, RJ Desnick… - Molecular genetics and …, 2017 - Elsevier
… females in whom the accumulating LysoGb3 was increased, whereas … LysoGb3, whereas their leukocyte α-GalA activities were in the normal range. In these women, the serum LysoGb3 …
Number of citations: 124 www.sciencedirect.com
G Baydakova, A Ilyushkina, L Gaffke, K Pierzynowska… - Diagnostics, 2020 - mdpi.com
… levels/severity of neurological symptoms and the LysoGb3 levels. Finally, in this study, the tendency of mild increase of LysoGb3 concentration was found in neuronopathic forms of …
Number of citations: 8 www.mdpi.com
HC Liao, YH Huang, YJ Chen, SM Kao, HY Lin… - Clinica Chimica …, 2013 - Elsevier
… healthy controls by an elevated plasma lysoGb3 level. The lysoGb3 level was also related to the left … plasma lysoGb3 level which increased gradually as the subjects got older (p < 0.01). …
Number of citations: 36 www.sciencedirect.com
G Duro, C Zizzo, G Cammarata, A Burlina… - International journal of …, 2018 - mdpi.com
… LysoGb3 levels were consistent with the type of mutations and the symptomatology of … , and blood accumulation of LysoGB3. In our experience, LysoGB3 can be considered a reliable …
Number of citations: 76 www.mdpi.com
R Krüger, A Tholey, T Jakoby, R Vogelsberger… - … of Chromatography B, 2012 - Elsevier
… and purified a glycine derivative of lysoGb3 (Gly-lysoGb3). In the following, method development, assay performance and plasma ranges for the diagnostic lysoGb3 assay are reported. …
Number of citations: 47 www.sciencedirect.com
S Malvagia, L Ferri, M Della Bona, W Borsini… - Clinical Chemistry and …, 2021 - degruyter.com
… derivative, globotriaosylsphingosine (LysoGb3). Here, we compare the levels of LysoGb3 in dried blood spots (DBS) and plasma in patients with classic and late-onset phenotypes. …
Number of citations: 7 www.degruyter.com
GV Baydakova, AA Ilyushkina, S Moiseev… - Clinica Chimica …, 2020 - Elsevier
… Here we report the α-Gal A/lysoGb3 ratio as the novel biochemical … lysoGb3 alone showed 8.6% and 74.4% respectively. A new approach of using the ratio of α-Gal A activity to lysoGb3 …
Number of citations: 24 www.sciencedirect.com
M Kagimoto, K Yatsu, A Oka, G Sumida… - European Heart …, 2018 - academic.oup.com
Methods: We searched MEDLINE, EMBASE and CENTRAL (inception to January 2018). We included randomized controlled trials comparing vernakalant with active medications or …
Number of citations: 2 academic.oup.com
J Politei, V Alberton, O Amoreo, N Antongiovanni… - Pediatric …, 2018 - Springer
Background Fabry disease is an X-linked lysosomal storage disorder caused by α-galactosidase enzyme deficiency. We present clinical, biochemical, and histologic findings in children …
Number of citations: 20 link.springer.com

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